3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 3-fluorophenyl group. A benzenesulfonamide moiety, bearing a fluorine atom at the meta position, is connected via a 2-ethoxyethyl linker to position 6 of the triazolopyridazine. Key structural attributes include:
- Dual fluorination: The 3-fluorophenyl and 3-fluorobenzenesulfonamide groups enhance electronegativity and may influence target binding or metabolic stability.
- Sulfonamide functionality: Known for its role in hydrogen bonding and enzyme inhibition, this group is common in bioactive molecules.
Properties
IUPAC Name |
3-fluoro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N5O3S/c20-14-4-1-3-13(11-14)19-24-23-17-7-8-18(25-26(17)19)29-10-9-22-30(27,28)16-6-2-5-15(21)12-16/h1-8,11-12,22H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUFKAROZNNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole derivatives, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
Based on the structural similarity to other triazole derivatives, it can be inferred that the compound may bind to its target receptors or enzymes, leading to changes in their function.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential impact on the body.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
Similar compounds have been found to exhibit remarkable thermal stabilities, suggesting that this compound may also be stable under various environmental conditions.
Biological Activity
The compound 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a novel derivative of the 1,2,4-triazole scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H19F2N5O2S
- Molecular Weight : 423.45 g/mol
- Key Functional Groups :
- Fluoro-substituted aromatic rings
- Sulfonamide group
- Triazole ring
Antimicrobial Activity
- Antibacterial Properties : Compounds containing the 1,2,4-triazole moiety have been reported to exhibit significant antibacterial activity. For instance, derivatives with similar structures have shown Minimum Inhibitory Concentrations (MICs) ranging from to against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound may exhibit comparable or enhanced activity due to its unique structural features.
- Antifungal Properties : The triazole derivatives are also recognized for their antifungal capabilities. Studies have indicated that compounds with triazole rings can inhibit fungal growth effectively, making them candidates for treating fungal infections .
Anticancer Activity
Recent studies suggest that triazole derivatives can act as potential chemotherapeutic agents. For example:
- Cytotoxicity Tests : In vitro assays against human cancer cell lines (e.g., MCF-7 breast cancer cells) have demonstrated that certain triazole derivatives possess significant cytotoxic effects. The compound's ability to induce apoptosis in cancer cells is a focal point of ongoing research .
The biological activity of triazole derivatives is often linked to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many triazoles act as inhibitors of critical enzymes involved in bacterial and fungal cell wall synthesis. This mechanism underlies their efficacy as antimicrobial agents .
- Receptor Modulation : Some studies have shown that triazoles can modulate receptor activity, particularly in the context of cancer therapy, by targeting pathways involved in tumor growth and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing activity include:
- Substituent Effects : The presence of fluorine atoms has been shown to enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy .
- Triazole Ring Positioning : The positioning of the triazole ring relative to other functional groups affects both binding affinity and specificity for biological targets .
Case Studies
Several studies have investigated similar compounds with promising results:
| Compound | Activity | MIC/IC50 | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 0.125 μg/mL | |
| Compound B | Antifungal | 0.5 μg/mL | |
| Compound C | Cytotoxic (MCF-7) | IC50 = 10 μM |
These findings suggest that modifications to the core structure may yield compounds with enhanced therapeutic profiles.
Scientific Research Applications
Research indicates that 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exhibits several notable biological activities:
Antitumor Activity
In vitro and in vivo studies have demonstrated that this compound effectively inhibits tumor growth in models characterized by aberrant c-MET signaling. This includes:
- In Vitro Studies : Significant reductions in cell viability were observed in c-MET expressing cancer cell lines after treatment with the compound.
- In Vivo Studies : Murine models showed that administration of the compound resulted in reduced tumor sizes and improved survival rates compared to control groups.
Potential for Targeted Therapy
Given its specific action on the c-MET pathway, this compound may serve as a targeted therapeutic agent for cancers that exhibit dysregulated c-MET signaling. This specificity could lead to more effective treatments with potentially fewer side effects than conventional therapies.
Case Studies
Several studies have explored the efficacy of this compound:
- Study 1 : An in vitro assay indicated that treatment with 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide resulted in a marked decrease in cell viability among various c-MET expressing cancer cell lines.
- Study 2 : A murine model study demonstrated that administration of the compound led to significant reductions in tumor size and increased survival rates compared to untreated control groups.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea group (–NH–CO–NH–) undergoes hydrolysis under acidic or basic conditions. In related benzenesulfonamide-urea hybrids, hydrolysis typically produces sulfonamide intermediates and substituted amines:
| Reaction Conditions | Reagents/Catalysts | Products | Yield/Notes |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 80°C, 6 hrs | Benzenesulfonamide + 5-tert-butyl-1,3,4-thiadiazol-2-amine | Partial decomposition observed |
| Basic (NaOH, aqueous ethanol) | 2M NaOH, 70°C, 4 hrs | Sodium benzenesulfinate + CO₂ + thiadiazole derivative | Requires inert atmosphere |
The tert-butyl group on the thiadiazole ring stabilizes the amine product, reducing further degradation.
Nucleophilic Substitution at the Sulfonyl Group
The benzenesulfonyl group (–SO₂–) participates in nucleophilic substitutions, particularly with amines or alcohols:
Reactions are regioselective at the sulfonyl site due to its electron-withdrawing nature, with yields averaging 50–65% .
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole ring exhibits electrophilic substitution at the sulfur and nitrogen atoms. Bromination and alkylation have been reported in analogs:
Bromination
Thiadiazole derivatives react with bromine in acetic acid:
Yields: 70–85% under controlled conditions .
Alkylation
The ring nitrogen can be alkylated using alkyl halides:
| Alkylating Agent | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| Methyl iodide | NaH | THF | N-Methyl-1,3,4-thiadiazole derivative | 55% |
| Ethyl bromoacetate | K₂CO₃ | Acetone | Ethoxycarbonylmethyl-substituted analog | 62% |
Alkylation enhances solubility but may reduce bioactivity .
Condensation Reactions
The urea moiety can engage in condensation with aldehydes or ketones. For example, reaction with 4-methoxybenzaldehyde forms a Schiff base:
Optimal conditions: Acetic acid catalyst, 100°C, 6 hrs (yield: 58%) .
Oxidative Transformations
Oxidative cyclization is observed in structurally similar compounds. For example, thiosemicarbazone intermediates derived from urea analogs undergo Fe³⁺-catalyzed cyclization to form 1,3,4-thiadiazoles :
\text{Thiosemicarbazone} \xrightarrow{\text{NH}_4\text{Fe(SO}_4\text{)_2}} \text{Thiadiazole}
This reaction highlights the potential for generating fused heterocycles from the parent urea .
Biological Activity and Reaction Relevance
While not a direct chemical reaction, the compound’s enzyme-inhibitory activity (e.g., against FLT3 kinase ) stems from its ability to form hydrogen bonds via the urea and sulfonyl groups. This pharmacophoric beha
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following compounds share the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differ in substituents, linkers, and appended functional groups:
Key Differences and Implications
Substituents on the Triazolopyridazine Core
- Target Compound vs.
- and : The 3-methoxyphenyl substituent introduces electron-donating effects, which could alter electronic interactions compared to the target’s electron-withdrawing fluorine.
Linker Modifications
- Ether vs. Thioether () : The target’s ethoxyethyl linker offers hydrogen-bonding capability via oxygen, whereas thioethers (e.g., ) increase lipophilicity, possibly affecting membrane permeability.
- Thioacetamide Linker () : This rigidifies the structure and introduces a sulfur atom, which may influence metabolic stability and redox sensitivity.
Functional Group Variations
- Sulfonamide vs. Benzamide () : Sulfonamides (target, ) are stronger acids and better hydrogen-bond acceptors than benzamides, impacting target selectivity.
- Trifluoromethyl Groups () : These groups enhance electronegativity and metabolic resistance but may increase molecular weight and steric hindrance.
Halogenation Patterns
- The target’s 3-fluoro substitution contrasts with ’s 2-chloro-6-fluoro benzamide, where chlorine’s larger size and lipophilicity could alter binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
